4-Heptyl-2,6-dimethylphenol

Description

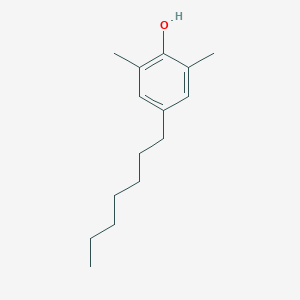

4-Heptyl-2,6-dimethylphenol is a phenolic compound featuring a heptyl chain at the para position (C4) and methyl groups at the ortho positions (C2 and C6). These substituents—ranging from halogens (Br, I, Cl), amino groups, and aromatic moieties to alkyl chains—significantly influence the compounds' physicochemical properties, reactivity, and applications. This article compares these analogs, focusing on their synthesis, physical properties, chemical behavior, and industrial or research uses.

Properties

CAS No. |

10138-19-9 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4-heptyl-2,6-dimethylphenol |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-8-9-14-10-12(2)15(16)13(3)11-14/h10-11,16H,4-9H2,1-3H3 |

InChI Key |

ODXLPNFLMWDVLM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC(=C(C(=C1)C)O)C |

Canonical SMILES |

CCCCCCCC1=CC(=C(C(=C1)C)O)C |

Other CAS No. |

10138-19-9 |

Synonyms |

4-Heptyl-2,6-dimethylphenol |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-2,6-dimethylphenol

4-Iodo-2,6-dimethylphenol

- Molecular Formula : C₈H₉IO

- Molecular Weight : 248.06 g/mol

- Synthesis: Prepared via Suzuki coupling of 4-iodo-2,6-dimethylphenol with boronic acids .

- Applications: Derivatization agent for detecting chlorine dioxide and hypochlorite in water, forming 4-iodo-2,6-dimethylphenol proportional to ClO₂ concentration . Detection limit: 0.011 mg/L for ClO₂ .

4-Chloro-2,6-dimethylphenol

- Molecular Formula : C₈H₉ClO

- CAS : 1123-63-3

- Applications : Intermediate in detecting hypochlorous acid (HOCl) via derivatization reactions .

Amino-Substituted Derivatives

4-Amino-2,6-dimethylphenol (4-DMAP)

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Applications :

- Safety : Requires careful handling due to reactivity in organic synthesis.

3-Amino-2,6-dimethylphenol

- Toxicokinetics :

Aromatic and Alkyl-Substituted Derivatives

4-Benzhydryl-2,6-dimethylphenol

- Molecular Formula : C₂₁H₂₀O

- Molecular Weight : 288.38 g/mol

- Structure : Features a diphenylmethyl group at C4.

- Applications: Potential intermediate in pharmaceutical synthesis (e.g., etravirine analogs) .

4-(Dimethylamino)methyl-2,6-diisopropylphenol

- Molecular Formula: C₁₆H₂₅NO

- CAS : 4918-95-0

- Properties : Enhanced steric bulk due to isopropyl groups; used in catalysis and medicinal chemistry .

Parent Compound: 2,6-Dimethylphenol

- Uptake Behavior : Exhibits temperature-independent uptake coefficients (γ = 1.3–2.0 × 10⁻⁵) in aqueous environments .

- Reactivity: Forms derivatives like 4-nitro-2,6-dimethylphenol upon reaction with nitrogen .

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Halogens (Br, I, Cl): Enhance electrophilic reactivity, making these compounds suitable for derivatization in analytical chemistry . Amino Groups: Introduce hydrogen-bonding capacity and enzyme-inhibiting properties . Alkyl/Aromatic Chains: Increase hydrophobicity and steric bulk, influencing membrane permeability and catalytic activity .

- Synthetic Flexibility : Suzuki coupling, Schiemann reactions, and nitration enable diverse functionalization at C4 .

- Safety Considerations: Halogenated derivatives require careful handling due to irritant properties , while amino derivatives demand scrutiny for metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.